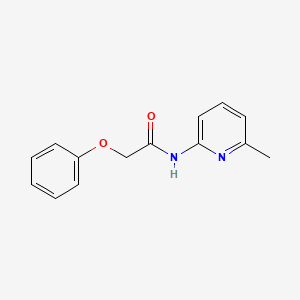
N-(6-methylpyridin-2-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)-2-phenoxyacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methyl group at the 6-position and a phenoxyacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2-phenoxyacetamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing industrial purification techniques like large-scale chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-methylpyridin-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert amides to amines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in DMF.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(6-methylpyridin-2-yl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide: Similar structure but contains a thiophene ring and a carbamothioyl group.
2-(6-methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: Contains an oxazolo and phenanthroline moiety.
N-(pyridin-2-yl)amides: General class of compounds with a pyridine ring and an amide group.
Uniqueness
N-(6-methylpyridin-2-yl)-2-phenoxyacetamide is unique due to its specific substitution pattern and the presence of both a pyridine and a phenoxyacetamide moiety
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-6-5-9-13(15-11)16-14(17)10-18-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRGYRFEFGONQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
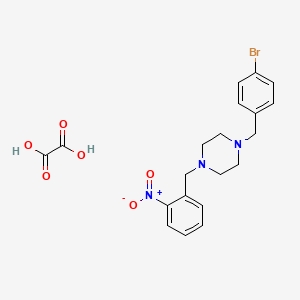
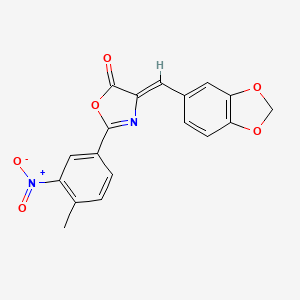
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5249221.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5249227.png)
![2-[3-(2,3-Dihydroindole-1-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B5249229.png)
![ethyl 1-[(5-methyl-2-thienyl)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5249233.png)
![[1-[5-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol](/img/structure/B5249239.png)
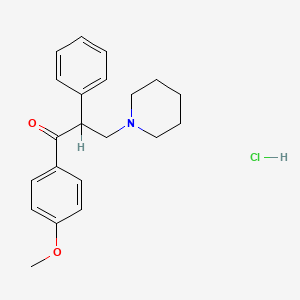
![7-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5249260.png)
![4-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5249261.png)
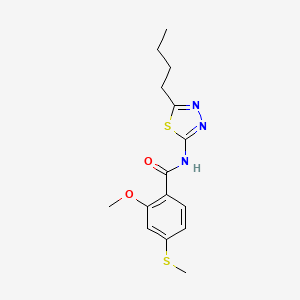
![4-bromo-2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5249285.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B5249292.png)
![2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile](/img/structure/B5249302.png)
